

Application Notes and Protocols: 2-Hydroxyquinoline in Enzyme Inhibition Studies

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Compound of Interest

Compound Name: 2-Hydroxyquinoline

Cat. No.: B3428878

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Introduction

2-Hydroxyquinoline, a heterocyclic aromatic organic compound, and its derivatives have emerged as a significant scaffold in medicinal chemistry and drug discovery due to their diverse pharmacological activities. A key area of interest is their ability to act as potent inhibitors of various enzymes, implicating them as promising therapeutic agents for a range of diseases, including type 2 diabetes, cancer, and neurodegenerative disorders. This document provides detailed application notes and experimental protocols for studying the inhibitory effects of **2-hydroxyquinoline** on key enzyme targets.

Enzyme Targets and Therapeutic Relevance

2-Hydroxyquinoline and its analogs have demonstrated inhibitory activity against several important enzymes:

- α -Glucosidase and α -Amylase: Inhibition of these carbohydrate-hydrolyzing enzymes in the digestive tract can delay the absorption of glucose, a crucial mechanism for managing postprandial hyperglycemia in type 2 diabetes.
- DNA Topoisomerase II-beta: As an inhibitor of this essential enzyme involved in DNA replication and chromosome organization, **2-hydroxyquinoline** shows potential as an anticancer agent.

- **Histone Demethylases (HDMs):** Derivatives of the related 8-hydroxyquinoline have been shown to inhibit 2-oxoglutarate-dependent histone demethylases, which are involved in epigenetic regulation and are targets for cancer therapy.
- **Cytochrome P450 2A6 (CYP2A6):** Quinoline derivatives have been studied as inhibitors of CYP2A6, an enzyme involved in the metabolism of nicotine and various procarcinogens.

Quantitative Data Summary

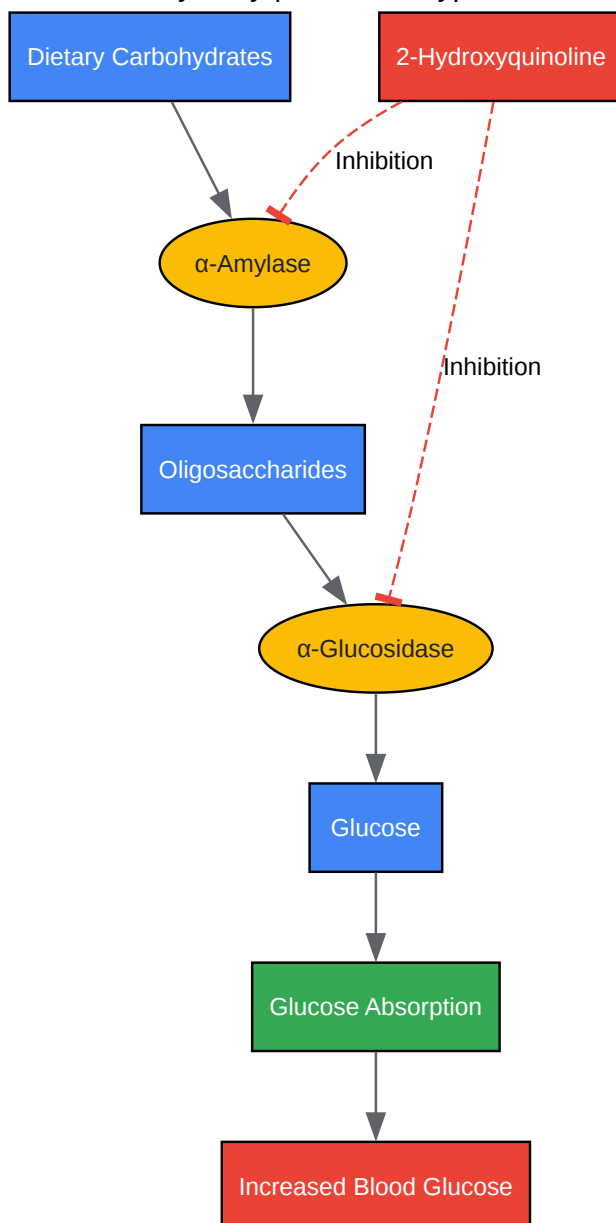
The inhibitory potency of **2-hydroxyquinoline** and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Compound	Target Enzyme	IC ₅₀ Value	Reference
2-Hydroxyquinoline	α-Glucosidase	64.4 µg/mL	
2-Hydroxyquinoline	α-Amylase	130.5 µg/mL	
2-Methyl-8-hydroxyquinoline	α-Glucosidase	90.7 µg/mL	
2-Methyl-8-hydroxyquinoline	α-Amylase	215.4 µg/mL	
Quinine	CYP2A6	160 µM	
Quinidine	CYP2A6	1.12 mM	

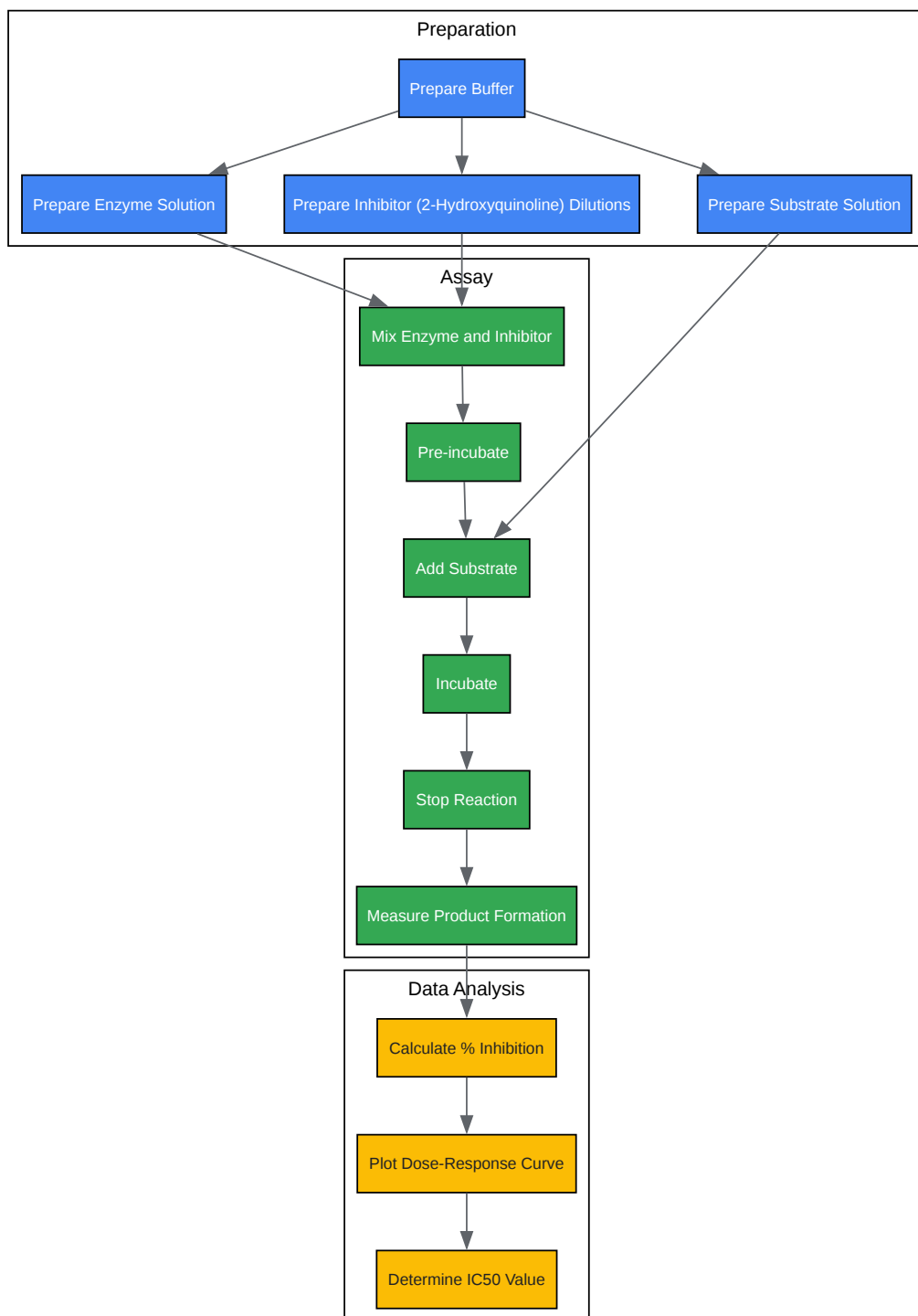
Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway: Management of Type 2 Diabetes via α-Glucosidase and α-Amylase Inhibition

Mechanism of Action of 2-Hydroxyquinoline in Type 2 Diabetes Management



General Workflow for Enzyme Inhibition Assay

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